molecular formula C14H13NO5S B12021110 3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12021110
M. Wt: 307.32 g/mol
InChI Key: LKEUUXMNNQMEEH-FLIBITNWSA-N
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Description

3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a chemical compound with the molecular formula C14H13NO5S and a molecular weight of 307.327 g/mol . This compound is part of a class of thiazolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules in microorganisms, leading to their death . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid include other thiazolidine derivatives such as:

These compounds share similar structural features but may differ in their biological activities and applications.

Properties

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C14H13NO5S/c1-20-10-4-2-3-9(7-10)8-11-13(18)15(14(19)21-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8-

InChI Key

LKEUUXMNNQMEEH-FLIBITNWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O

Origin of Product

United States

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